molecular formula C10H8ClN3O B1487972 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1490191-17-7

1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1487972
CAS RN: 1490191-17-7
M. Wt: 221.64 g/mol
InChI Key: DHAAXCXZSIWUQV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CMTMC) is a heterocyclic aldehyde that belongs to the family of 1,2,3-triazole compounds. CMTMC has been studied extensively in recent years due to its wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CMTMC has been used as a starting material in the synthesis of various biologically active compounds such as antibiotics, antifungals, and anti-inflammatory agents. In addition, CMTMC has been used as an intermediate in the synthesis of other 1,2,3-triazole compounds.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Antimicrobial and Antioxidant Properties : Certain derivatives of 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibit antimicrobial and antioxidant activities. Specifically, 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehydes demonstrated broad spectrum antimicrobial activities and moderate to good antioxidant activities in vitro. The antibacterial results were supported by in silico molecular docking studies (Bhat et al., 2016).

Synthesis of Heterocyclic Compounds

  • Formation of Heterocyclic Compounds : The compound reacts with various other chemicals to form new heterocyclic compounds with potential for varied applications. For example, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols yielded triazolo(thiadiazepino)indoles. The structure of these compounds was established by single crystal X-ray diffraction, indicating their potential in creating complex molecular structures (Vikrishchuk et al., 2019).

Crystal Structure and Glycosidase Inhibition

  • Crystal Structure and α-Glycosidase Inhibition : The crystal structures of certain derivatives of 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have been reported. These compounds exhibit varying degrees of α-glycosidase inhibition activity, which is essential in the treatment of disorders like diabetes and obesity. The crystal structure analysis provides insights into the molecular configuration that contributes to their biological activity (Gonzaga et al., 2016).

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAAXCXZSIWUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
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